An In-Depth Technical Guide to the Chemical Properties of 8-Nitro-4-chromanone for Advanced Research Applications
An In-Depth Technical Guide to the Chemical Properties of 8-Nitro-4-chromanone for Advanced Research Applications
Executive Summary: 8-Nitro-4-chromanone is a substituted oxygen-containing heterocyclic compound built upon the chroman-4-one framework. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1][2][3] The introduction of a nitro group at the 8-position significantly modulates the electronic properties and reactivity of the core structure, positioning 8-nitro-4-chromanone as a versatile and valuable intermediate for the synthesis of novel pharmaceutical agents and functional materials.[4][5] This guide provides an in-depth analysis of its physicochemical properties, spectroscopic signature, synthesis, chemical reactivity, and potential applications, with a focus on providing actionable insights for researchers in organic synthesis and drug development.
The 4-Chromanone Scaffold: A Foundation of Biological Significance
The 4-chromanone (2,3-dihydro-1-benzopyran-4-one) core is a fundamental structural motif found in numerous natural products, particularly flavonoids, and synthetic compounds.[2][6] Molecules incorporating this scaffold exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties.[1][2][7] The non-planar, saturated heterocyclic ring imparts specific conformational constraints that can be advantageous for targeted molecular interactions. The strategic placement of substituents, such as the electron-withdrawing nitro group in 8-nitro-4-chromanone, provides a powerful tool for fine-tuning biological activity and directing synthetic transformations.
Physicochemical and Spectroscopic Profile
A precise understanding of the physical and spectral properties of 8-nitro-4-chromanone is fundamental for its application in research and development.
Table 1: Core Physicochemical Properties of 8-Nitro-4-chromanone
| Property | Value | Source(s) |
| CAS Number | 90322-49-9 | [8][9] |
| Molecular Formula | C₉H₇NO₄ | [4] |
| Molecular Weight | 193.16 g/mol | [5] |
| MDL Number | MFCD09744048 | [4][9] |
| Appearance | White to off-white solid (predicted) | [5] |
| Storage | Room temperature | [4] |
Spectroscopic Characterization (Predictive Analysis)
While specific experimental spectra for 8-nitro-4-chromanone are not widely published, its spectral characteristics can be reliably predicted based on its functional groups and the extensive database of related chromanone structures.[10][11]
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The three protons on the aromatic ring will appear in the downfield region (approx. δ 7.5-8.2 ppm), with their chemical shifts and coupling patterns influenced by the ortho-directing ether oxygen and the meta-directing, strongly deshielding nitro group. The two methylene groups of the pyranone ring will manifest as two triplets in the aliphatic region. The protons at C2 (adjacent to the ether oxygen) are expected around δ 4.6-4.8 ppm, while the protons at C3 (alpha to the carbonyl) should appear further upfield, around δ 2.8-3.0 ppm.
¹³C NMR Spectroscopy: The carbon spectrum will be characterized by a signal for the carbonyl carbon (C4) in the highly deshielded region (approx. δ 190-195 ppm). The six aromatic carbons will resonate between δ 115-160 ppm, with the carbon bearing the nitro group (C8) and those ortho/para to it showing significant shifts. The aliphatic carbons, C2 and C3, will be found upfield, typically around δ 65-75 ppm and δ 40-50 ppm, respectively.
Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the key functional groups.
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C=O Stretch: A strong, sharp absorption band around 1680-1695 cm⁻¹ is characteristic of the conjugated aryl ketone.
-
NO₂ Stretches: Two prominent bands are expected for the nitro group: an asymmetric stretch near 1520-1540 cm⁻¹ and a symmetric stretch near 1340-1360 cm⁻¹.
-
C-O-C Stretch: A distinct band for the aryl-alkyl ether linkage will appear in the 1200-1280 cm⁻¹ region.
-
Aromatic C-H & C=C: Absorptions for aromatic C-H stretching will be observed above 3000 cm⁻¹, while aromatic C=C skeletal vibrations will appear in the 1450-1600 cm⁻¹ range.
Synthesis and Mechanistic Considerations
The synthesis of 8-nitro-4-chromanone can be approached through established methods for chromanone ring formation, beginning with appropriately substituted precursors. A common and effective strategy involves the intramolecular cyclization of a 3-(aryloxy)propanoic acid derivative.
Proposed Synthetic Protocol: Intramolecular Friedel-Crafts Acylation
This protocol is based on a well-established pathway for 4-chromanone synthesis, adapted for the 8-nitro derivative. The causality behind this choice lies in its reliability and the commercial availability of the starting materials.
Step 1: Michael Addition
-
Reactants: 2-Nitrophenol and acrylonitrile.
-
Procedure: To a solution of 2-nitrophenol in a suitable solvent like tert-butanol, add a catalytic amount of a base (e.g., potassium carbonate). Add acrylonitrile dropwise at room temperature. The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Causality: The phenoxide, generated in situ by the base, acts as a nucleophile in a Michael 1,4-addition to the electron-deficient double bond of acrylonitrile. This efficiently forms the C-O bond and introduces the three-carbon chain required for cyclization.
-
Workup: After cooling, the reaction is quenched, extracted, and the resulting 3-(2-nitrophenoxy)propanenitrile is purified.
Step 2: Hydrolysis and Cyclization
-
Reactant: 3-(2-Nitrophenoxy)propanenitrile.
-
Procedure: The nitrile is first hydrolyzed to the corresponding carboxylic acid under strong acidic or basic conditions. The resulting 3-(2-nitrophenoxy)propanoic acid is then treated with a strong dehydrating acid, such as polyphosphoric acid (PPA) or triflic acid, and heated.
-
Causality: PPA serves as both a solvent and a powerful catalyst for intramolecular Friedel-Crafts acylation. The carboxylic acid is activated, and the electron-rich aromatic ring attacks the activated carbonyl, leading to electrophilic aromatic substitution and ring closure to form the 6-membered ketone ring. The nitro group at the 2-position of the phenoxy starting material ensures the final product is the 8-nitro isomer.
-
Workup: The reaction mixture is carefully poured into ice water, and the precipitated solid is filtered, washed, and purified by recrystallization or column chromatography to yield 8-nitro-4-chromanone.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of 8-Nitro-4-chromanone.
Chemical Reactivity: A Hub for Derivatization
The reactivity of 8-nitro-4-chromanone is dominated by its nitro and ketone functionalities, making it a powerful precursor for a diverse range of derivatives.
Reduction of the Nitro Group: A Gateway to Novel Amines
The most synthetically valuable transformation of 8-nitro-4-chromanone is the reduction of its nitro group to an amine, yielding 8-amino-4-chromanone. This product is a key building block for introducing further complexity via N-acylation, N-alkylation, diazotization, or sulfonylation reactions.
Trusted Protocol: Catalytic Hydrogenation
-
Rationale: This method is often preferred due to its high efficiency, clean reaction profile, and mild conditions, which preserve the ketone functionality.
-
Reagents: 8-Nitro-4-chromanone, Palladium on Carbon (10% Pd/C), Hydrogen gas (H₂), and a solvent such as ethanol or ethyl acetate.
-
Procedure:
-
Dissolve 8-nitro-4-chromanone in the chosen solvent in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the vessel with nitrogen, then introduce hydrogen gas (from a balloon or a pressurized system).
-
Stir the reaction vigorously at room temperature until hydrogen uptake ceases or TLC analysis indicates complete consumption of the starting material.
-
Carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Evaporate the solvent under reduced pressure to yield 8-amino-4-chromanone, which can be purified further if necessary.
-
-
Self-Validation: The reaction's endpoint can be precisely determined by monitoring the disappearance of the starting material via TLC or by observing the cessation of H₂ consumption. The purity of the resulting amine can be readily confirmed by NMR and mass spectrometry.
Alternative Reduction Methods:
-
Metal/Acid Systems (e.g., Sn/HCl, Fe/HCl): These are robust and inexpensive methods but require strongly acidic conditions and a more involved aqueous workup to remove metal salts.
-
Transfer Hydrogenation (e.g., Ammonium Formate/Pd-C): This avoids the need for pressurized hydrogen gas, offering a safer alternative for standard laboratory setups.[12][13][14][15][16]
Caption: Key reduction pathway and subsequent derivatization potential.
Applications in Medicinal Chemistry and Drug Development
8-Nitro-4-chromanone is not just a synthetic intermediate but a strategic starting point for creating compounds with therapeutic potential.[4]
-
Scaffold for Bioactive Molecules: As a building block, it allows for the introduction of the 4-chromanone core into larger, more complex molecules. The nitro group's reduction to an amine provides a critical handle for diversification.[4]
-
Anticancer and Antimicrobial Research: The nitro group itself is a known pharmacophore in many antimicrobial and anticancer drugs, where its bioreduction under hypoxic conditions (common in tumors and anaerobic bacteria) can lead to cytotoxic reactive species.[17][18][19] While the direct activity of 8-nitro-4-chromanone is not extensively documented, it serves as an excellent candidate for screening and as a precursor for analogs.
-
Development of Flavonoid Analogs: It is an ideal starting material for synthesizing analogs of naturally occurring flavonoids, which are known for their antioxidant and anti-inflammatory properties.[4] The 8-amino derivative can be modified to mimic the substitution patterns of potent natural products.
Conclusion
8-Nitro-4-chromanone is a high-value chemical entity characterized by the fusion of the biologically significant 4-chromanone scaffold and the synthetically versatile nitro group. Its well-defined reactivity, particularly the facile reduction of the nitro group, establishes it as a cornerstone intermediate for constructing diverse molecular libraries. For researchers and scientists in drug development, 8-nitro-4-chromanone offers a reliable and strategic entry point to novel chemical matter with high potential for pharmacological activity.
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